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molecular formula C13H15BrN2O2 B137446 Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate CAS No. 133766-36-6

Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate

Cat. No. B137446
M. Wt: 311.17 g/mol
InChI Key: SFZGEFLYBJGMPV-UHFFFAOYSA-N
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Patent
US07576222B2

Procedure details

Zinc dust (3.30 g, 50.4 mmol) was added portionwise to a stirred solution of 2-hydroxyimino-3-(5-bromo-1H-indol-3-yl)-propionic acid ethyl ester (4.10 g, 12.61 mmol) in acetic acid (100 mL) over 30 min. After stirring overnight, the mixture was filtered through CELITE® and concentrated. The residue was dissolved in 1 N HCl and re-evaporated to give 4.30 g of the title compound as a crude material. LCMS m/z (ESI) [M−HCl+H]+ calcd for C1-3H15BrN2O2 (Br79) 312.2, found 312.2.
Name
2-hydroxyimino-3-(5-bromo-1H-indol-3-yl)-propionic acid ethyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5](=[N:17]O)[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[NH:9][CH:8]=1)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4](=[O:19])[CH:5]([NH2:17])[CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([Br:16])[CH:14]=2)[NH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
2-hydroxyimino-3-(5-bromo-1H-indol-3-yl)-propionic acid ethyl ester
Quantity
4.1 g
Type
reactant
Smiles
C(C)OC(C(CC1=CNC2=CC=C(C=C12)Br)=NO)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 N HCl
CUSTOM
Type
CUSTOM
Details
re-evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(CC1=CNC2=CC=C(C=C12)Br)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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